Isochaihulactone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22O7 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7-/t15-/m0/s1 |
InChI Key |
CJLVKDPRUXBTJQ-BESIOYJRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Synonyms |
4-benzo(1,3)dioxol-5-ylmethyl-3(3,4,5-trimethoxybenzylidene)dihydrofuran-2-one isochaihulactone |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways
Identification from Botanical Sources
Isochaihulactone is a secondary metabolite found within a select group of plants. Its discovery is intrinsically linked to the study of traditional herbal medicines and phytochemical analysis of various plant species.
While B. scorzonerifolium is the primary source, this compound has also been reported in a few other plant species from different families. These findings suggest a sporadic distribution of the compound in the plant kingdom. Other known botanical sources include Juniperus thurifera (Spanish Juniper), a species of juniper in the Cupressaceae family, and Chaerophyllum aureum (Golden Chervil), another member of the Apiaceae family. nih.gov The compound has also been isolated from Bursera microphylla. mdpi.com
Table 1: Botanical Sources of this compound
| Species | Common Name | Family | Plant Part |
| Bupleurum scorzonerifolium | Nan-Chai-Hu | Apiaceae | Root |
| Juniperus thurifera | Spanish Juniper | Cupressaceae | Not Specified |
| Chaerophyllum aureum | Golden Chervil | Apiaceae | Not Specified |
| Bursera microphylla | Elephant Tree | Burseraceae | Not Specified |
Bupleurum scorzonerifolium (Nan-Chai-Hu) as a Primary Source
Isolation Methodologies
The extraction and purification of this compound from its natural sources involve multi-step laboratory procedures. core.ac.uk The general approach for isolating lignans (B1203133), including this compound, begins with the preparation of a crude extract from the plant material, which is then subjected to various chromatographic techniques for purification. oleumdietetica.es
Initial extraction is often performed using organic solvents. For B. scorzonerifolium, a crude acetone (B3395972) extract has been successfully used to isolate this compound. oncotarget.comresearchgate.net More broadly, the extraction of lignans from plant matrices commonly employs polar organic solvents like methanol (B129727) or ethanol, sometimes in aqueous solutions. mdpi.com The choice of solvent is critical and depends on the polarity of the target compound. core.ac.uk Techniques such as maceration, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) can be employed to enhance the efficiency of this initial extraction. mdpi.comvbspu.ac.in UAE, for instance, uses high-frequency sound waves to disrupt plant cell walls, facilitating better solvent penetration. core.ac.uk
Following the initial extraction, the crude mixture is typically fractionated and purified. Column chromatography is a fundamental technique used to separate the components of the extract based on their differing affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). vbspu.ac.in For the fine purification of lignans like this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice, allowing for high-resolution separation and quantification of the desired compound. core.ac.ukoleumdietetica.es The final identification and structural elucidation of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net
Table 2: General Methodologies for Lignan (B3055560) Isolation
| Step | Technique | Description |
| Extraction | Solvent Extraction (Maceration, Soxhlet, UAE) | Plant material is treated with a solvent (e.g., acetone, methanol, ethanol) to dissolve the target compounds and create a crude extract. oncotarget.commdpi.com |
| Separation & Purification | Column Chromatography | The crude extract is passed through a column containing a stationary phase to separate compounds based on polarity. vbspu.ac.in |
| Fine Purification | High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid stream pushes the sample through a packed column, providing high-resolution separation of individual compounds. core.ac.uk |
| Identification | Spectroscopy (NMR, MS) | The purified compound's chemical structure is determined and confirmed. researchgate.net |
Hypothetical Biosynthetic Pathways
The precise biosynthetic pathway for this compound has not been fully elucidated. However, as a dibenzylbutyrolactone lignan, its formation can be hypothesized based on the general and well-studied lignan biosynthetic pathway, which originates from the shikimic acid pathway. scripps.edunih.gov
Lignans are dimers of phenylpropanoid units. scripps.edu The biosynthesis begins with carbohydrates that enter the shikimate pathway to produce aromatic amino acids, primarily phenylalanine. scripps.edumdpi.com Through a series of enzymatic reactions, phenylalanine is converted into cinnamic acid and then to various hydroxycinnamyl alcohols, such as coniferyl alcohol, which serve as the monomeric precursors for lignan synthesis. scripps.edu
The dimerization of these precursors is a key step, often guided by dirigent proteins, which control the stereochemistry of the resulting lignan. mdpi.com For dibenzylbutyrolactone lignans specifically, the pathway proceeds through the formation of pinoresinol, which is then sequentially reduced to form the characteristic dibenzylbutane skeleton. nih.govmdpi.com Further enzymatic modifications, such as oxidations, methylations, and cyclizations, would then be required to yield the final, complex structure of this compound. mdpi.com While this provides a general framework, the specific enzymes and intermediates involved in the final tailoring steps to produce this compound remain a subject for further research.
Chemical Synthesis, Structural Elucidation, and Derivatization
Total Synthesis and Semisynthesis Methodologies
The synthesis of isochaihulactone and its analogs has been approached through various methodologies, aiming to produce both racemic mixtures for initial screening and stereochemically pure compounds for more detailed biological evaluation.
The racemic form of this compound, often referred to as (±)-isochaihulactone or Z-K8, has been a primary target for total synthesis due to its potent biological activity, which in some cases surpasses that of the naturally occurring single enantiomer. nih.gov An eight-step synthesis route has been developed to produce Z-K8 and its geometric isomer, E-K8. nih.gov
The synthesis of Z-K8 generally involves a Stobbe condensation. A common approach begins with the condensation of diethyl succinate (B1194679) and piperonal (B3395001) in the presence of a strong base like potassium t-butoxide (tBuOK) to form a key intermediate. nih.gov Subsequent steps involve reduction and cyclization to form the lactone ring. The crucial Z-geometry of the exocyclic double bond is often established late in the synthesis. For instance, a common synthetic sequence involves the reaction of an appropriate phosphonium (B103445) salt with an aldehyde, followed by catalytic hydrogenation to yield the final racemic product. nih.gov
The geometric isomer, E-K8, which has the E-configuration at the C-2(5) double bond, has also been synthesized for comparative studies. nih.gov Biological evaluations have consistently shown that E-K8 possesses significantly lower antitumor activity than its Z-form, highlighting the geometric configuration of this double bond as a critical factor for its biological function. nih.gov
To investigate the role of the C-3 stereocenter, stereoselective syntheses have been developed. These methods aim to produce specific enantiomers of this compound or its analogs. One successful strategy involves starting from a known chiral building block. For example, a synthesis of hydrated this compound analogues began with (S)-(+)-γ-benzyloxymethyl-γ-butyrolactone. cu.edu.tr This chiral lactone sets the stereochemistry early in the synthetic sequence. The key subsequent step was an aldol (B89426) condensation between the derived (+)-(R)-β-(benzo[d] Current time information in Bangalore, IN.acs.orgdioxol-5-ylmethyl)-γ-butyrolactone and various substituted benzaldehydes to introduce the second benzyl (B1604629) group and create the corresponding α-hydroxybenzyl butyrolactone analogues. cu.edu.tr This approach allows for the creation of a specific stereoisomer, enabling a clearer understanding of the structure-activity relationship concerning chirality.
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to create chiral centers with high precision. For butyrolactone lignans (B1203133), lipases are particularly effective for kinetic resolution. nih.govnih.gov In this process, a racemic mixture of a precursor alcohol or ester is treated with an enzyme that selectively acylates or hydrolyzes one enantiomer faster than the other, allowing the two enantiomers to be separated.
Lipase B from Candida antarctica has proven to be a highly efficient biocatalyst for the kinetic resolution of racemic hydroxylactones structurally related to this compound precursors. nih.govnih.gov The process typically involves transesterification with an acyl donor like vinyl propionate. This method can produce both the unreacted alcohol and the acylated product with high enantiomeric excess (ee), often exceeding 90%. nih.govnih.gov Such chemoenzymatic strategies provide reliable access to optically active building blocks that are essential for the synthesis of enantiomerically pure this compound derivatives. nih.gov
Stereoselective Synthesis Approaches
Design and Generation of Structural Analogs and Derivatives
To improve the therapeutic potential and explore the structure-activity relationships (SAR) of this compound, numerous structural analogs have been designed and synthesized. These efforts focus on modifying the core structure to enhance biological activity, selectivity, and drug-like properties.
Systematic modification of the this compound scaffold has yielded crucial insights into its SAR. Studies involving the synthesis of dozens of derivatives have established which structural features are essential for activity and which can be altered. nih.gov
Key findings from these modification strategies include:
Ring A (Piperonyl Group): This moiety appears to be a conserved domain that is important for activity. Modifications in this area are generally not well-tolerated. nih.gov
Ring B (γ-Butyrolactone): The lactone ring is considered a critical pharmacophore, likely involved in key interactions with biological targets. acs.org
Ring C (Trimethoxybenzyl Group): This part of the molecule is highly tolerant of modification. A variety of substituents have been introduced on this phenyl ring, leading to derivatives with equivalent or, in some cases, significantly improved potency compared to the parent compound, Z-K8. For instance, introducing a fluoro group at the 4''-position and a methyl group at the 3''-position resulted in a compound with improved activity against certain cell lines. nih.gov
C-2(5) Alkene: The Z-configuration of this double bond is critical for potent activity. The corresponding E-isomers consistently show a dramatic loss of function. nih.gov
C-3 Stereocenter: The configuration at C-3 appears to be a less critical factor for potency compared to the alkene geometry, as the racemic mixture (Z-K8) often shows higher potency than the natural, non-racemic form. nih.gov
These findings guide further drug development, suggesting that the trimethoxybenzyl ring (Ring C) is the ideal site for further modifications to optimize the compound's biological profile. nih.gov
| Compound | Ring C Modification (Relative to Z-K8) | General Synthetic Approach |
|---|---|---|
| Z-K8 (2) | 3,4,5-Trimethoxy | Condensation followed by hydrogenation |
| 12a | 4''-Fluoro-3''-methyl | Condensation of intermediate 10 with 4-fluoro-3-methylbenzaldehyde |
| 13a | 3'',4''-Dichloro | Condensation of intermediate 10 with 3,4-dichlorobenzaldehyde |
| 20a | 3''-Hydroxy-4''-methoxy | Condensation followed by hydrogenation |
A modern strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked into a single chemical entity. This approach aims to produce compounds with dual modes of action, improved target affinity, or the ability to overcome drug resistance mechanisms.
In the context of this compound, this strategy has been applied by creating conjugates with amino acids. For example, derivatives have been synthesized by coupling Boc-L-phenylalanine to a hydroxylated precursor of this compound using standard peptide coupling reagents like EDCI and DMAP. nih.gov This creates a simple hybrid structure linking the lignan (B3055560) core to an amino acid. While more complex hybrids combining this compound with other distinct anticancer agents have not been extensively reported, the generation of these amino acid conjugates demonstrates the feasibility of using the this compound scaffold as a platform for developing hybrid structures. nih.gov This area represents a promising direction for future research to further enhance the therapeutic properties of this potent natural product scaffold.
Modification Strategies for Enhanced Biological Activity
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationship (SAR) of this compound is crucial for understanding how its chemical structure correlates with its biological functions and for guiding the design of more potent and selective analogs.
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.tr For this compound and its derivatives, several key pharmacophoric elements have been identified as critical for their observed effects. nih.govresearchgate.net
Studies involving the synthesis and evaluation of various this compound derivatives have highlighted the importance of specific structural features. nih.govresearchgate.net The dibenzylbutyrolactone core is considered a fundamental part of the pharmacophore. Modifications to the phenyl rings (rings A and C) and the butyrolactone ring have been shown to significantly impact activity. For instance, the presence and position of substituents on the phenyl rings can modulate the compound's potency. researchgate.net
Key pharmacophoric features often include:
Aromatic Rings: The two phenyl rings contribute to the molecule's ability to interact with biological targets, likely through hydrophobic and aromatic interactions.
Lactone Ring: The γ-butyrolactone ring is a crucial structural motif, with its carbonyl group potentially acting as a hydrogen bond acceptor. researchgate.net
Benzylidene Group: The benzylidene moiety has been identified as advantageous for certain biological activities. researchgate.net
Computational methods such as pharmacophore modeling are employed to define these features more precisely. dergipark.org.trmedsci.org These models can then be used in virtual screening to identify new compounds with similar pharmacophoric patterns and potential biological activity. medsci.org
Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a pivotal role in the biological activity of many compounds, including this compound. solubilityofthings.comwikipedia.org this compound exists as geometric isomers, specifically the Z- and E-forms, which differ in the spatial arrangement of substituents around the double bond. researchgate.netmichberk.com
Research has demonstrated that the stereochemistry of this compound significantly affects its biological effects. researchgate.net Studies comparing the activity of the Z- and E-isomers have revealed that one form is often more potent than the other. For example, in certain cancer cell lines, Z-isochaihulactone has shown markedly higher tumor cytotoxicity compared to its E-isomer counterpart. researchgate.netresearchgate.net This difference in activity underscores the importance of the specific three-dimensional structure for effective interaction with biological targets. numberanalytics.com
The configuration at chiral centers also influences activity. For some related lignans, the (R)-configuration has been found to be more potent than the (S)-configuration, and the R-E-form exhibited significantly higher activity than the R-Z-form. researchgate.net This highlights that both geometric and optical isomerism are critical determinants of the biological profile of this compound and related compounds.
Rational design is a strategy used in drug discovery to create new molecules with specific functionalities based on a predictive understanding of how structure affects function. wikipedia.org For this compound, rational design principles are applied to guide the synthesis of new derivatives with improved properties. nih.govhku.hk This process relies heavily on the insights gained from SAR studies. nih.govresearchgate.net
Key principles in the rational design of this compound analogs include:
Modification of Phenyl Rings: Introducing various substituents, such as electron-donating or electron-withdrawing groups, at different positions on the phenyl rings can enhance activity. researchgate.net The goal is often to optimize interactions with the target protein.
Alterations to the Butyrolactone Ring: While the core lactone structure is often retained for activity, modifications can be explored to improve stability or other pharmacokinetic properties. nih.gov
Exploitation of Stereochemistry: Based on the knowledge that one stereoisomer is more active, synthetic strategies are developed to produce the desired isomer selectively. researchgate.netnumberanalytics.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or metabolic stability. nih.gov
By systematically applying these principles, researchers have successfully synthesized this compound derivatives with greater activity than the parent compound. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new therapeutic agents based on the this compound scaffold. researchgate.netnih.govnih.gov
Influence of Stereochemistry on Biological Activity (Z- vs. E-Forms)
Advanced Structural Elucidation Techniques in Research
The precise determination of the chemical structure of this compound and its derivatives is fundamental to understanding their chemistry and biological activity. Advanced spectroscopic techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules. azolifesciences.comcas.cz It provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms. cas.cznih.gov
In the structural analysis of this compound, various NMR experiments are employed:
¹H NMR: Provides information about the number, type, and environment of proton atoms in the molecule.
¹³C NMR: Reveals the number and types of carbon atoms.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, helping to piece together the complete molecular structure. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry. nih.gov
NMR is considered a gold standard for the structural identification of small organic compounds and is often used in combination with other techniques for comprehensive characterization. azolifesciences.com
Mass spectrometry (MS) is another essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy. univ-tiaret.dz It is a key method for confirming the identity of a synthesized or isolated compound. currenta.de
Key applications of MS in this compound research include:
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its exact mass. currenta.denelsonlabs.com
Coupling with Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of complex mixtures and the subsequent mass analysis of individual components, which is invaluable for analyzing reaction mixtures and biological samples. currenta.defao.org
Together, NMR and MS form a powerful combination for the unambiguous structural elucidation and confirmation of this compound and its numerous derivatives, providing the solid chemical foundation necessary for further biological and medicinal chemistry research. currenta.de
Preclinical Pharmacological Investigations
Antineoplastic Activities
Isochaihulactone exhibits potent anti-proliferative effects on a range of human cancer cell lines, including prostate cancer cell lines (LNCaP, DU-145, PC3), lung adenocarcinoma cells (A549), and glioblastoma multiforme (GBM) cells (8401 and G2T) nih.govnih.govoncotarget.comresearchgate.netnih.gov. Beyond in vitro observations, this compound has been shown to inhibit tumor growth in vivo, as demonstrated in studies using A549 xenograft models in nude mice oncotarget.comresearchgate.netnih.gov. Notably, Z-isochaihulactone, a racemic form of the compound, has displayed superior tumor cytotoxicity when compared to E-isochaihulactone in A549 cells nih.gov.
Cell Cycle Progression Modulation
A key aspect of this compound's antineoplastic activity involves its capacity to modulate cell cycle progression, primarily by inducing arrest at specific phases.
This compound consistently induces cell cycle arrest at the G2/M phase in various cancer cell lines, including LNCaP, A549, and GBM cells (8401 and G2T) nih.govnih.govoncotarget.comresearchgate.netnih.gov. This arrest is observed to be both concentration- and time-dependent nih.govnih.govnih.gov.
In LNCaP prostate cancer cells, treatment with 20 µM this compound for 48 hours resulted in a notable increase in the percentage of cells in the G2/M phase, rising from 9.7% in untreated cells to 40.2% nih.gov. Similarly, in 8401 glioblastoma cells, exposure to 60 µM this compound for 48 hours increased the G2/M phase population from 20.4% to 26.6% oncotarget.com.
This G2/M arrest is mechanistically linked to several molecular changes. This compound treatment leads to increased levels of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 nih.govoncotarget.comresearchgate.netscienceopen.com. Concurrently, there is a downregulation of key checkpoint proteins essential for G2/M transition, including cdc25c, cyclin B1, and cdc2 (CDK1) nih.govresearchgate.netnih.gov. Furthermore, this compound has been reported to inhibit tubulin polymerization, a known mechanism that can trigger G2/M phase arrest nih.gov. Z-isochaihulactone also modulates the expression of G2/M regulatory proteins, such as cyclin B1 and survivin, in a time- and concentration-dependent manner nih.gov.
Table 1: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Cell Cycle Phase | Untreated (%) | This compound (20 µM, 48h) (%) |
| G0/G1 | 67.3 | 51.1 |
| S | 22.8 | 8.6 |
| G2/M | 9.7 | 40.2 |
| Subdiploid | ~0 | ~2 |
Table 2: Effect of this compound on Cell Cycle Distribution in 8401 Glioblastoma Cells
| Cell Cycle Phase | Untreated (%) | This compound (60 µM, 48h) (%) |
| G0/G1 | 61.8 | 44.1 |
| S | 14.5 | 15.7 |
| G2/M | 20.4 | 26.6 |
| SubG1 | ~0 | >17.3 |
The tables above present data illustrating the impact of this compound on cell cycle distribution in LNCaP and 8401 glioblastoma cells.
While this compound primarily induces G2/M phase arrest, its influence extends to the G0/G1 phase. In LNCaP cells, treatment with 20 µM this compound for 48 hours resulted in a reduction of cells in the G0/G1 phase from 67.3% (untreated) to 51.1% nih.gov. Similarly, in 8401 glioblastoma cells, 60 µM this compound for 48 hours decreased the G0/G1 population from 61.8% to 44.1% oncotarget.com. This reduction in the G0/G1 population suggests that this compound promotes progression out of this initial quiescent/growth phase, contributing to the subsequent accumulation of cells in the G2/M phase nih.govoncotarget.com. The G0/G1 checkpoint regulates the re-entry of quiescent cells into the cell cycle and the transition to the S phase jax.orgexpasy.org. The observed decrease in G0/G1 cells indicates an active modulation of this phase by this compound, pushing cells towards later stages of the cell cycle where the G2/M arrest is then enforced.
Induction of G2/M Phase Arrest
Apoptosis Induction Mechanisms
This compound effectively induces apoptosis, a form of programmed cell death, in various cancer cell lines, including LNCaP, A549, and glioblastoma cells (8401 and G2T) nih.govnih.govoncotarget.comnih.gov. This apoptotic induction is both time- and concentration-dependent nih.govnih.gov. The cell death triggered by this compound is primarily mediated through a caspase-dependent pathway nih.govnih.gov. Additionally, this compound promotes the expression of nonsteroidal anti-inflammatory drug-activated gene 1 (NAG-1) and DNA damage inducible transcript 3 (DDIT3), both of which are implicated in the induction of apoptosis nih.govoncotarget.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov. The activation of c-Jun N-terminal kinase (JNK) signaling has also been identified as a contributing factor to this compound-induced cell death and the upregulation of NAG-1 nih.govresearchgate.net.
A critical step in this compound-induced apoptosis involves the activation of the caspase cascade, a series of proteolytic enzymes essential for programmed cell death nih.govnih.govwikipedia.orgabeomics.com. Research indicates that this compound specifically induces the activation and subsequent cleavage of initiator caspase-9 and effector caspase-3 nih.govnih.gov. Notably, activation of caspase-8, an initiator caspase typically associated with the extrinsic apoptotic pathway, was generally not observed in LNCaP cells treated with this compound, suggesting the involvement of the intrinsic (mitochondrial) apoptotic pathway nih.gov. A hallmark of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3, has also been consistently observed following this compound treatment nih.govnih.gov. In LNCaP cells, the activation of caspase-9, phosphorylation of Bcl-2, and cleavage of caspase-3 and PARP occurred in a time-dependent manner nih.gov. Similarly, in A549 cells, Z-isochaihulactone led to dose-dependent cleavage of caspase-9, caspase-3, and activation of PARP nih.gov.
This compound's pro-apoptotic effects are also linked to the modulation of Bcl-2 family proteins, particularly through the induction of Bcl-2 phosphorylation nih.govnih.gov. Bcl-2 is a key anti-apoptotic protein that typically suppresses the mitochondrial manifestations of apoptosis nih.govresearchgate.netnih.govfrontiersin.org. Phosphorylation of Bcl-2 can significantly influence its anti-apoptotic activity, and multisite phosphorylation, often induced by anti-mitotic agents, can lead to its inhibition researchgate.netnih.gov. The Bcl-2 family proteins play a crucial role in regulating the permeabilization of the mitochondrial outer membrane (MOMP), a pivotal event in the intrinsic apoptotic pathway researchgate.netmdpi.com. The observed phosphorylation of Bcl-2 by this compound is thus associated with the initiation of cell death, shifting the balance towards pro-apoptotic signaling nih.govnih.gov.
Orthotopic and Spontaneous Tumor Models
Neurobiological and Anti-aging Effects
Stabilization of Mitochondrial Function
This compound has been shown to play a role in stabilizing mitochondrial function, a critical aspect of cellular health and aging. In neuronally differentiated PC12 (nPC12) cells, this compound was observed to decrease the production of reactive oxygen species (ROS) induced by oxidative stress and reduce lipid peroxidation. nih.govnih.gov Furthermore, it helped maintain the activity of endogenous antioxidant enzymes. nih.govnih.gov These actions collectively contribute to the stabilization of mitochondrial function, subsequently attenuating cellular injury. nih.govnih.gov Mitochondrial dysfunction is widely recognized as a central factor in aging and the progression of neurodegenerative diseases, often linked to the accumulation of ROS and oxidative damage. 16streets.comnih.gov
In Vitro Neuroprotective Models (e.g., PC12 cells)
In vitro studies utilizing neuronally differentiated PC12 cells exposed to hydrogen peroxide (H₂O₂) as an inducer of oxidative stress have demonstrated the neuroprotective effects of this compound. nih.govnih.govnih.gov Pretreatment with this compound at concentrations of 5-10 µmol/L significantly increased cell viability. nih.gov It also reduced membrane damage and the generation of intracellular ROS. nih.govnih.govnih.gov Additionally, this compound was found to decrease the degradation of poly (ADP-ribose) polymerase (PARP) and to downregulate the expression of cyclooxygenase-2 (COX-2) by inhibiting NF-κB, which in turn led to a reduction in lipid peroxidation. nih.govnih.gov These findings suggest that this compound protects nPC12 cells against H₂O₂-induced injury through its antioxidative mechanisms and modulation of inflammatory pathways. nih.govnih.gov
Table 1: Effects of this compound on H₂O₂-Induced Oxidative Stress in nPC12 Cells
| Parameter | H₂O₂ Treatment (Control) | This compound Pretreatment (5-10 µmol/L) |
| Cell Viability | Decreased | Increased nih.gov |
| Membrane Damage | Increased | Decreased nih.gov |
| Reactive Oxygen Species (ROS) | Increased | Decreased nih.govnih.govnih.gov |
| PARP Degradation | Increased | Decreased nih.gov |
| COX-2 Expression | Increased | Decreased (via NF-κB downregulation) nih.govnih.gov |
| Lipid Peroxidation | Increased | Decreased nih.govnih.gov |
| Endogenous Antioxidant Enzymes | Impaired | Maintained nih.govnih.gov |
In Vivo Anti-aging Models (e.g., D-galactose aging mouse model)
The anti-aging effects of this compound have been investigated in a murine aging model induced by chronic subcutaneous exposure to D-galactose (D-gal). nih.govnih.gov In this model, D-galactose accelerates senescence. nih.gov Administration of this compound (10 mg·kg⁻¹·d⁻¹, subcutaneous) for 7 weeks, concomitant with D-galactose injection, yielded significant improvements in various aging markers. nih.govnih.govrmreagents.com
Specifically, this compound treatment led to a significant increase in the activities of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), in the plasma. nih.govnih.govrmreagents.com Concurrently, it resulted in a significant decrease in the plasma levels of malondialdehyde (MDA), a widely recognized biomarker of lipid peroxidation and oxidative stress. nih.govnih.govrmreagents.com Furthermore, histological analysis using H&E staining to quantify cell death in the hippocampus revealed that the percentage of pyknotic nuclei in the D-galactose-treated mice was significantly higher than in the control group, while this compound treatment significantly reduced the percentage of damaged cells. nih.govnih.govrmreagents.com These findings collectively suggest that this compound exerts potent anti-aging effects against D-galactose-induced senescence in mice, likely mediated through its antioxidative mechanisms. nih.govnih.govnih.gov
Table 2: Effects of this compound on Oxidative Stress and Neuronal Damage in D-galactose Aging Mouse Model
| Parameter | D-galactose Group (Aged) | This compound (10 mg·kg⁻¹·d⁻¹) + D-galactose Group |
| Plasma Superoxide Dismutase (SOD) | Downregulated | Significantly Increased nih.govnih.govrmreagents.com |
| Plasma Glutathione Peroxidase (GPx) | Downregulated | Significantly Increased nih.govnih.govrmreagents.com |
| Plasma Malondialdehyde (MDA) | Significantly Increased | Significantly Decreased nih.govnih.govrmreagents.com |
| Pyknotic Nuclei in Hippocampus | Much Higher Percentage | Significantly Decreased Percentage nih.govnih.govrmreagents.com |
Advanced Analytical Methodologies in Isochaihulactone Research
Spectroscopic Techniques for Biological Investigations
Spectroscopic methods are indispensable for probing the interactions of isochaihulactone with biological systems, providing insights into its mechanisms of action.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a widely employed technique in this compound research to assess its impact on cell cycle progression and the induction of apoptosis. Studies have demonstrated that this compound can significantly influence these fundamental cellular processes in various cancer cell lines.
Research indicates that this compound triggers cell cycle arrest at the G2/M phase and induces apoptosis in glioblastoma multiforme (GBM) cells, specifically in 8401 and G2T cell lines researchgate.netnih.govnih.gov. This effect is associated with the upregulation of DNA Damage Inducible Transcript 3 (DDIT3) and Non-steroidal anti-inflammatory drug-activated gene-1 (NAG-1) expression researchgate.netnih.govnih.gov. Further investigations using Western blotting revealed that this compound-induced cell death in these glioblastoma cells involves the activation of the caspase pathway, leading to the upregulation of PARP, caspase-3, caspase-7, and caspase-9, while downregulating Bcl-2 nih.gov.
In human prostate cancer LNCaP cells, this compound-induced NAG-1 expression has been linked to cell cycle arrest, although, in this specific context, it did not directly lead to apoptosis mdpi.com. These findings highlight the context-dependent effects of this compound on cellular pathways.
Table 1: Effects of this compound on Cell Cycle and Apoptosis in Glioblastoma Cells
| Cell Line | This compound Concentration | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes | Source |
| 8401 | 60 μM | G2/M phase arrest | Induced apoptosis | Upregulation of DDIT3, NAG-1, PARP, Caspase-3, -7, -9; Downregulation of Bcl-2 | researchgate.netnih.govnih.gov |
| G2T | 60 μM | G2/M phase arrest | Induced apoptosis | Upregulation of DDIT3, NAG-1, PARP, Caspase-3, -7, -9; Downregulation of Bcl-2 | researchgate.netnih.govnih.gov |
| LNCaP | Not specified | Cell cycle arrest | No direct apoptosis | Upregulation of NAG-1 | mdpi.com |
Morphologically-Directed Raman Spectroscopy (MDRS) for Microstructural Analysis
Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced technique that integrates automated particle imaging with Raman microspectroscopy, enabling the rapid and automated chemical and morphological characterization of individual components within multi-component samples malvernpanalytical.comparticletechlabs.com. This method is particularly useful for analyzing the size, shape, and chemical identity of particles, and has applications in confirming active pharmaceutical ingredient (API) particle size, comparing API morphology in different formulations, and identifying polymorphs malvernpanalytical.comparticletechlabs.comalfatestlab.com. While MDRS presents a powerful tool for microstructural analysis in pharmaceutical and material sciences, no specific research findings on its direct application for the microstructural analysis of this compound itself were identified in the available literature.
Chromatographic Techniques for Activity-Guided Fractionation and Analysis
Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from complex natural matrices, as well as for activity-guided fractionation of extracts containing the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is extensively used for the separation, identification, and quantification of this compound in plant extracts. This technique enables the precise analysis of the compound within complex mixtures.
For instance, HPLC-UV methods have been developed and validated for the quantitative determination of lignans (B1203133), including this compound, in species like Anthriscus sylvestris mdpi.com. These methods often utilize C18 columns and gradient elution systems with mobile phases such as acidified water and acetonitrile/methanol (B129727) mixtures mdpi.comthieme-connect.com. The precision of such analytical procedures can be high, with reported precisions of less than 2% for total assayed flavonoids researchgate.net.
HPLC has also been employed in activity-guided fractionation processes to isolate active compounds from natural sources. For example, in the study of Streptocaulon juventas, HPLC was used to characterize active fractions, although this compound was not identified as a main component in that specific instance thieme-connect.com. Due to the spontaneous interconversion between cis/trans isomers like nemerosin (B1641473) and this compound, these compounds are sometimes quantified together in HPLC-MS analyses to account for their collective presence ni.ac.rs.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the identification and quantification of this compound and its metabolites.
LC-MS analysis has been utilized in studies investigating the apoptotic pathways triggered by this compound, allowing for the characterization of its effects at a molecular level dntb.gov.ua. Furthermore, an HPLC-MS method was successfully applied to quantify lignans, including this compound (often quantified alongside its isomer nemerosin), in fruit extracts of Anthriscus sylvestris. This method revealed a high content of lignans, with deoxypodophyllotoxin, yatein, and dimethylmatairesinol (B1210299) being the most abundant ni.ac.rs. LC-MS/MS, a tandem mass spectrometry approach, is particularly valuable for analyzing complex biological samples, offering superior sensitivity and specificity for various analytes, including natural product extracts like this compound, and is suitable for compounds that are thermally unstable, large, polar, ionic, or non-volatile wikipedia.orgthermofisher.comtechnologynetworks.comnih.gov.
Molecular and Cellular Biology Techniques
Beyond spectroscopic and chromatographic analyses, a suite of molecular and cellular biology techniques is routinely applied to elucidate the precise mechanisms by which this compound exerts its biological effects.
Key techniques include:
Cell Viability Assays: Assays such as the MTT assay are commonly used to quantify the antiproliferative effects of this compound on various cancer cell lines thieme-connect.com.
Western Blotting: This technique is critical for analyzing the expression levels of specific proteins involved in cellular responses to this compound. Studies have used Western blotting to demonstrate that this compound treatment leads to changes in the levels of proteins related to apoptosis and endoplasmic reticulum (ER) stress, including PARP, caspase-3, caspase-7, caspase-9, Bcl-2, DDIT3, and NAG-1 nih.gov.
Gene Expression Analysis: Techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) and siRNA knockdown are employed to investigate the transcriptional regulation induced by this compound. For instance, this compound has been shown to induce the expression of DDIT3 and NAG-1 researchgate.netnih.govnih.gov. Crucially, silencing DDIT3 expression using siRNA was found to restore cell viability and inhibit the expression of cleaved caspase-3, underscoring the vital role of DDIT3 in this compound-induced glioblastoma cell apoptosis nih.gov.
In Vivo Studies (Xenograft Models): To validate in vitro findings, this compound's effects are investigated in animal models. In vivo studies using xenograft models have shown that this compound can suppress tumor growth, with observed overexpression of DDIT3 and Caspase3 in the xenograft tumors, consistent with the in vitro results researchgate.netnih.govnih.gov.
These molecular and cellular biology techniques collectively provide a comprehensive understanding of how this compound interacts with cellular machinery, modulates gene and protein expression, and influences critical cellular processes like proliferation and programmed cell death.
Western Blotting for Protein Expression Analysis
Western blotting is a widely utilized technique for the qualitative and semi-quantitative analysis of protein expression levels within biological samples. In this compound research, this method has been instrumental in identifying specific protein targets and pathways modulated by the compound.
Studies have demonstrated that this compound (also referred to as K8) influences the expression of several key proteins. For instance, in glioblastoma multiforme (GBM) cells, this compound treatment for 24 hours led to a downregulation of protein kinase RNA-like endoplasmic reticulum kinase (PERK) expression, while 78 kDa glucose-regulated protein (GRP78) levels remained unaffected. Concurrently, a significant increase in DNA damage inducible transcript 3 (DDIT3) was observed oncotarget.comresearchgate.net. Furthermore, this compound has been shown to induce the expression of non-steroidal anti-inflammatory drug-activated gene (NAG-1) in glioblastoma cell lines, with this induction being regulated by DDIT3 at the transcriptional level oncotarget.comresearchgate.net.
In human lung cancer A549 cells, Z-isochaihulactone increased Notch1 expression and induced the activation of caspase-9, caspase-3, and poly(ADP-ribose) polymerase (PARP) in a dose-dependent manner, indicating a caspase-dependent apoptotic pathway nih.gov. This compound also increased early growth response gene-1 (EGR-1) and subsequently NAG-1 mRNA and protein expression in A549 cells nih.gov. The upregulation of NAG-1 by this compound was found to be associated with the activation of the JNK1/2 signaling pathway, as inhibition of JNK1/2 expression with SP600125 reduced NAG-1 protein levels researchgate.net.
The following table summarizes key protein expression changes observed with this compound treatment as determined by Western blotting:
| Protein Target | Cell Line / Model | Observed Effect of this compound | Reference |
| PERK | Glioblastoma cells | Downregulated | oncotarget.comresearchgate.net |
| GRP78 | Glioblastoma cells | Not affected | oncotarget.comresearchgate.net |
| DDIT3 | Glioblastoma cells | Significantly increased | oncotarget.comresearchgate.net |
| NAG-1 | Glioblastoma cells, A549 cells | Increased | oncotarget.comresearchgate.netnih.gov |
| Notch1 | A549 lung cancer cells | Increased | nih.gov |
| Caspase-9 | A549 lung cancer cells | Activated | nih.gov |
| Caspase-3 | A549 lung cancer cells | Activated | nih.gov |
| PARP | A549 lung cancer cells | Activated | nih.gov |
| EGR-1 | A549 lung cancer cells | Increased | nih.gov |
Microarray and Gene Expression Profiling
Microarray technology and gene expression profiling enable the simultaneous measurement of the activity of thousands of genes, providing a global snapshot of cellular function in response to various stimuli, including chemical compounds mathworks.comnih.gov. This approach is crucial for identifying genes whose expression is altered by this compound, thereby shedding light on its underlying molecular mechanisms.
In studies investigating this compound's effects, microarray screening has been employed to identify changes in gene expression. For instance, a microarray study revealed that this compound induced DDIT3 expression in glioblastoma cells oncotarget.comnih.gov. Additionally, this compound was found to increase EGR-1 and NAG-1 mRNA expression in human lung carcinoma A549 cells, as determined by oligodeoxynucleotide-based microarray screening nih.gov. While broad, comprehensive microarray datasets specifically for this compound may require further detailed reporting, these findings highlight the utility of gene expression profiling in identifying key regulatory genes affected by the compound.
Immunofluorescence and Histochemistry
Immunofluorescence (IF) and histochemistry are vital techniques for visualizing the distribution and localization of specific proteins, antigens, or other molecules within cells and tissues spandidos-publications.comresearchgate.net. These methods provide spatial information about the molecular effects of this compound.
In research involving this compound, immunofluorescence has been used to study its impact on cellular processes, such as apoptosis oncotarget.com. For example, histological examination of A549 tumor tissues from in vivo studies revealed increased Notch1 intracellular domain (NICD) expression following Z-isochaihulactone treatment nih.gov. Furthermore, immunohistochemistry confirmed increased NAG-1 expression in tumor biopsies from nude mice treated with this compound, correlating with its observed antitumor activity nih.gov. These applications demonstrate the utility of immunofluorescence and histochemistry in providing visual evidence of this compound's effects at the cellular and tissue levels.
Computational and In Silico Approaches
Computational and in silico methodologies leverage computational power to model and predict molecular interactions, drug properties, and biological outcomes, offering a cost-effective and rapid means to guide experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound, forming a stable complex. This approach is fundamental for understanding the potential binding targets and mechanisms of action of small molecules like this compound.
Molecular docking studies have been performed to investigate the interactions of this compound with various biological targets. For instance, studies predicted the binding of this compound to the active site residues of Epidermal Growth Factor Receptor (EGFR) and SRC genes qsartoolbox.org. Further analysis using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) was conducted to calculate the binding free energy of the docked complexes, providing detailed insights into the underlying molecular interactions qsartoolbox.org. These computational predictions suggest potential molecular targets for this compound's observed biological activities, particularly in the context of its potential as an anticancer agent nih.gov.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity mdpi.comresearchgate.net. This methodology is valuable for predicting the activity of new or untested compounds and for optimizing the structure of existing ones to enhance their desired biological effects researchgate.net.
While specific detailed QSAR models exclusively for this compound were not extensively detailed in the immediate search results, QSAR studies are broadly applied in natural product research and drug discovery to understand how structural modifications influence biological activity mdpi.comresearchgate.netnih.gov. The principles of QSAR would be highly relevant for future research on this compound and its derivatives, allowing for the prediction of their activity based on physicochemical and structural properties, thereby guiding the design of more potent analogs.
Literature-Wide Association Studies (LWAS) represent a computational methodology that employs text mining technologies, such as Word2Vec, to analyze vast amounts of scientific literature (e.g., PubMed abstracts). The primary goal of LWAS is to identify hidden associations between biological concepts, such as drugs and diseases, or compounds and their potential mechanisms, thereby facilitating drug repurposing or uncovering novel therapeutic insights.
Although direct LWAS specifically focusing on this compound were not found in the immediate search results, this methodology holds significant potential for this compound research. By analyzing the co-occurrence and contextual relationships of this compound with various genes, proteins, pathways, and disease states across the scientific literature, LWAS could identify previously unrecognized associations or suggest novel therapeutic applications. This approach could complement experimental findings by providing a broader biological context and generating new hypotheses for further investigation into this compound's multifaceted activities.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities and Therapeutic Applications Beyond Cancer and Neuroprotection
While the antitumor and neuroprotective effects of isochaihulactone are increasingly documented, its broader spectrum of biological activities remains largely unexplored. researchgate.net Future research will likely focus on investigating its potential in other therapeutic areas. Given that many natural products possess a wide range of pharmacological effects, this compound could be a candidate for treating inflammatory conditions, metabolic disorders, or infectious diseases. plos.org For instance, research into other natural compounds has revealed unexpected applications, a path that studies on this compound could follow. mdpi.complos.org The anti-inflammatory properties suggested by some studies warrant a more in-depth investigation to determine its efficacy in chronic inflammatory diseases. mdpi.com
Development of Advanced Synthetic Strategies for Scalable Production
The transition of this compound from a laboratory curiosity to a viable therapeutic agent hinges on the ability to produce it on a large scale. Current reliance on extraction from its natural source, the root of Bupleurum scorzonerifolium, is not sustainable for mass production. mdpi.com Therefore, the development of advanced synthetic strategies is a critical area of future research.
Key objectives in this area include:
Total Synthesis: Devising a complete and efficient chemical synthesis route from simple, readily available starting materials.
Stereoselective Synthesis: As this compound possesses chiral centers, developing methods that produce the specific, biologically active stereoisomer is crucial. researchgate.net
Process Optimization: Refining synthetic routes to maximize yield, reduce the number of steps, and utilize more environmentally friendly reagents and conditions, aligning with the principles of green chemistry. numberanalytics.com
Significant progress has been made in synthesizing derivatives of this compound, which provides a foundation for these efforts. nih.gov Researchers are exploring various synthetic transformations, such as aldol (B89426) condensation, to construct the core structure of this compound and its analogues. researchgate.net
Deeper Elucidation of Unexplored Molecular Mechanisms and Off-Target Effects
A comprehensive understanding of how this compound exerts its effects at a molecular level is paramount for its development as a drug. While studies have identified some of its targets and pathways, a complete picture is still lacking. sinica.edu.twfrontiersin.org Future research will need to employ a variety of techniques to uncover its full mechanism of action.
Key areas of focus include:
Target Identification: Utilizing methods like activity-based proteome profiling (ABPP) to identify the specific proteins that this compound binds to in cells. sinica.edu.tw
Pathway Analysis: Investigating how this compound modulates various signaling pathways, such as those involved in apoptosis, cell cycle regulation, and endoplasmic reticulum (ER) stress. frontiersin.orgresearchgate.netoncotarget.com
Off-Target Effects: Systematically identifying any unintended molecular interactions of this compound. Understanding these off-target effects is crucial for predicting potential side effects and for discovering new therapeutic applications. icr.ac.uk
Research has already shown that this compound can induce ER stress and apoptosis in cancer cells through pathways independent of some classical ER stress sensors. researchgate.netoncotarget.com Further studies are needed to explore these unique mechanisms in greater detail. sinica.edu.twfrontiersin.org
Design and Validation of Next-Generation Preclinical Models
To accurately predict the efficacy and safety of this compound in humans, more sophisticated preclinical models are required. virscio.com Traditional 2D cell cultures and animal models, while useful, have limitations in mimicking the complexity of human diseases. noblelifesci.com
Future research will focus on developing and utilizing advanced models such as:
Organ-on-a-Chip: These microfluidic devices can replicate the structure and function of human organs, providing a more accurate platform for testing drug responses.
Complex Co-culture Systems: Growing different cell types together can better simulate the tumor microenvironment or the intricate cellular interactions within the brain.
Patient-Derived Xenografts (PDX): Implanting patient tumor tissue into immunodeficient mice creates models that more closely reflect the genetic and phenotypic diversity of human cancers. noblelifesci.com
Humanized Mice: These are mice with a reconstituted human immune system, which are invaluable for studying immuno-oncology therapeutics. noblelifesci.com
These next-generation models will be instrumental in validating the therapeutic potential of this compound and its derivatives in a more clinically relevant context. virscio.comnih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of this compound's biological effects, future research will increasingly rely on the integration of multiple "omics" datasets. researchgate.netnih.gov This approach involves combining data from genomics, proteomics, metabolomics, and transcriptomics to build a comprehensive picture of the molecular changes induced by the compound. nih.govnyu.edu
Key applications of multi-omics in this compound research include:
Identifying Biomarkers: Discovering molecular signatures that can predict which patients are most likely to respond to treatment.
Unraveling Complex Mechanisms: Understanding the intricate interplay between different cellular processes affected by this compound. nih.gov
Systems Biology Modeling: Creating computational models that can simulate the effects of this compound and guide further experiments.
By integrating these large-scale datasets, researchers can move beyond a one-target, one-drug paradigm and appreciate the systemic effects of this compound, leading to more informed drug development strategies. researchgate.netcmbio.io
Strategic Development of this compound as a Research Tool and Lead Compound
Beyond its direct therapeutic potential, this compound can serve as a valuable research tool and a lead compound for the development of new drugs. sinica.edu.twnih.gov
This involves:
Chemical Probes: Synthesizing derivatives of this compound that can be used to study specific biological processes or to identify new drug targets. sinica.edu.tw
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand which parts of the molecule are essential for its activity and to design more potent and selective analogues. researchgate.net
Lead Optimization: Using this compound as a starting point to develop new compounds with improved pharmacological properties, such as better bioavailability or reduced toxicity. mdpi.com
Q & A
Q. What standard assays are used to evaluate Isochaihulactone's cytotoxicity in cancer cell lines?
Cytotoxicity is typically assessed using cell viability assays (e.g., MTT or LDH release) and morphological analysis. For example, dose-response studies in prostate cancer cells (DU145, PC3, LNCaP) revealed concentration-dependent survival rates (6.25–50 μM), with significant apoptosis observed via microscopy and flow cytometry . Antioxidant effects in neuronal models (e.g., PC12 cells) use ROS quantification (DCFH-DA assay), lipid peroxidation (MDA levels), and enzymatic activity (SOD, GPx) under oxidative stress .
Q. How is this compound identified and quantified in plant extracts?
Identification relies on UV spectroscopy and ESIMS² fragmentation patterns to confirm molecular weights and structural features. For example, this compound elutes in moderate hydrophobicity regions (3.5–7 min) in chromatographic separations, with ESIMS² peaks matching its expected fragmentation . Quantification may require summing geometric isomer pairs (e.g., nemerosin/isochaihulactone) due to rapid interconversion during analysis .
Q. What mechanisms underlie this compound's pro-apoptotic effects?
Key mechanisms include:
- Cell cycle arrest : G2/M phase arrest via cyclin B1/cdc2 kinase inhibition and tubulin polymerization disruption .
- Apoptotic markers : Caspase-3 activation, PARP cleavage, and TUNEL-positive nuclei in neuronal and cancer models .
- Transcriptional regulation : Upregulation of pro-apoptotic genes like DDIT3 (DNA damage-inducible transcript 3) and NAG-1 in glioblastoma .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives influence anti-proliferative activity?
Structure-activity relationship (SAR) studies show that retaining the lactone ring and modifying substituents (e.g., hydroxyl or methyl groups) enhances potency. Derivatives with improved activity against P-glycoprotein-overexpressing KBvin cells exhibit G2/M arrest and tubulin destabilization, validated via flow cytometry and immunofluorescence .
Q. Does stereochemistry affect this compound's biological activity?
Yes. The racemic form Z-K8 (vs. E-K8) demonstrates superior cytotoxicity in prostate cancer xenografts by suppressing androgen receptor (AR) expression via JNK signaling. This stereospecificity is confirmed through chiral separation and in vivo tumor suppression assays .
Q. How does this compound induce ER stress-independent apoptosis in glioblastoma?
this compound bypasses canonical PERK/GRP78 pathways to directly upregulate DDIT3, triggering caspase-3 activation and NAG-1 expression. Flow cytometry and xenograft models validate this mechanism, showing reduced tumor growth without PERK pathway involvement .
Q. What methodological challenges arise in quantifying this compound isomers?
Rapid cis-trans isomerization during storage or analysis complicates quantification. Studies recommend summing isomer pairs (e.g., nemerosin/isochaihulactone) and using stable chromatographic conditions to minimize interconversion artifacts .
Methodological Considerations
Q. Table 1: Key Cytotoxicity Data for this compound
Q. Table 2: Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
